3-(4-Fluorophenyl)picolinic acid

Drug Metabolism Xenobiotic Biotransformation Fluorinated Pharmaceuticals

For metabolic stability SAR studies, the 4'-fluorinated regioisomer is critical. Substituting positional isomers alters oxidative metabolism, undermining reproducibility. This certified ≥95% pure building block ensures precise pharmacophore geometry. • Blocks 4'-hydroxylation site, validated by Palmer-Brown et al. (2017) • Consistent XLogP3 of 2.4 for reliable physicochemical predictions • NLT 98% purity available for analytical reference standard applications

Molecular Formula C12H8FNO2
Molecular Weight 217.2 g/mol
CAS No. 1192608-90-4
Cat. No. B1341789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)picolinic acid
CAS1192608-90-4
Molecular FormulaC12H8FNO2
Molecular Weight217.2 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(=O)O)C2=CC=C(C=C2)F
InChIInChI=1S/C12H8FNO2/c13-9-5-3-8(4-6-9)10-2-1-7-14-11(10)12(15)16/h1-7H,(H,15,16)
InChIKeyXBHRQJLIWJGHMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)picolinic acid: Overview


3-(4-Fluorophenyl)picolinic acid (CAS 1192608-90-4) is a heteroaromatic carboxylic acid with the molecular formula C12H8FNO2 and a molecular weight of 217.20 g/mol [1]. It belongs to the class of aryl-substituted picolinic acid derivatives, characterized by a 4-fluorophenyl group attached at the 3-position of the pyridine-2-carboxylic acid core. This specific regioisomer is of interest in medicinal chemistry and agrochemical research as a synthetic building block, where the position of the fluorine substituent on the phenyl ring can critically influence downstream biological activity profiles, metabolic stability, and binding interactions [2]. Its primary value proposition lies in its structural precision, enabling researchers to explore structure-activity relationships (SAR) that are inaccessible with other positional isomers.

3-(4-Fluorophenyl)picolinic acid: Regioisomer Substitution Risks


Substituting 3-(4-Fluorophenyl)picolinic acid with a different positional isomer of fluorophenyl picolinic acid is not a scientifically neutral decision. The position of the aryl substituent on the pyridine ring fundamentally governs the molecule's electronic distribution, steric environment, and metabolic susceptibility. A study by Palmer-Brown et al. (2017) demonstrated that the extent and regioselectivity of oxidative biotransformation by a mammalian drug metabolism model is dependent on the position of the fluorine substituent [1]. Specifically, 4'-fluorinated compounds, such as this one, blocked hydroxylation at that position, conferring a distinct metabolic stability profile compared to isomers fluorinated at other positions [1]. Furthermore, computed physicochemical properties, such as XLogP3-AA, vary between regioisomers, predicting differences in lipophilicity that can impact membrane permeability and pharmacokinetics [2]. Therefore, interchanging isomers without validation risks altering a lead compound's metabolic fate, solubility, and target engagement, making the procurement of the specific, verified isomer a non-negotiable requirement for reproducible SAR studies.

3-(4-Fluorophenyl)picolinic acid: Differentiation Evidence


Metabolic Stability: 4'-Fluorine Blocking Effect

In a direct comparative study, various fluorophenyl pyridine carboxylic acids were incubated with Cunninghamella elegans, a model of mammalian drug metabolism. 19F NMR analysis revealed that the degree of biotransformation varied depending on the position of fluorine substitution. Critically, when fluorine was present at the 4' position on the phenyl ring, it blocked hydroxylation at that site, a primary metabolic soft spot for this chemical class [1]. This finding directly establishes that 3-(4-fluorophenyl)picolinic acid possesses a distinct metabolic stability advantage compared to its non-4'-fluorinated or differently fluorinated analogs, which are expected to undergo more extensive oxidative metabolism.

Drug Metabolism Xenobiotic Biotransformation Fluorinated Pharmaceuticals

Lipophilicity: Predicted LogP Across Isomers

Computed lipophilicity varies between regioisomers of fluorophenyl picolinic acid despite their identical molecular formula and weight. PubChem's XLogP3-AA algorithm predicts a value of 2.4 for 3-(4-fluorophenyl)picolinic acid, while the 6-positional isomer (CAS 863704-60-3) has a predicted value of 2.5 [1]. This difference of 0.1 log units, while seemingly minor, reflects a distinct interaction potential with lipid membranes and can be significant in the context of optimizing a lead compound's pharmacokinetic profile. The 5- and 4-positional isomers are also predicted at 2.4, highlighting that the 6-isomer is an outlier within this group.

Medicinal Chemistry QSAR Physicochemical Property Prediction

Supplier-Certified Purity Standards

Procurement decisions rely on a product's availability at a defined purity with supporting analytical documentation. 3-(4-Fluorophenyl)picolinic acid is available from specialty chemical suppliers at specified purity grades. AKSci lists a minimum purity of 95% , while MolCore offers a grade of NLT 98% under ISO certification for pharmaceutical R&D and quality control . This contrasts with some positional isomers which may have more limited availability or lower certified purity grades from comparable vendors. The existence of a 98% purity standard with implied batch-to-batch analytical support is a key differentiator for procurement specialists who require high-confidence starting materials.

Chemical Procurement Quality Control Building Block Sourcing

3-(4-Fluorophenyl)picolinic acid: Validated Applications


Metabolic Stability in Fluorinated Drug Candidates

For medicinal chemistry teams optimizing the metabolic profile of a lead series containing a fluorophenyl-pyridyl moiety, 3-(4-fluorophenyl)picolinic acid serves as a critical probe. Direct evidence from Palmer-Brown et al. demonstrates that the 4'-fluorine atom on this isomer effectively blocks a major site of oxidative hydroxylation in a mammalian metabolism model . Researchers can use this compound to synthesize analogues and compare their in vitro metabolic stability against derivatives made from other positional isomers, directly testing the hypothesis that the 3-(4-fluorophenyl) regioisomer confers superior metabolic resistance.

Kinase Inhibitor Scaffold Design

This compound is described as a useful building block for developing kinase inhibitors and other therapeutic agents . The 2.4 XLogP3-AA value and specific spatial orientation of the 3-substituted 4-fluorophenyl group provide a distinct pharmacophoric geometry . In a kinase inhibitor project, procuring this exact isomer ensures that the fluorine atom is positioned to engage a specific hydrophobic pocket or halogen-bonding interaction predicted by molecular docking, a binding mode that would be impossible to replicate with a 4-, 5-, or 6-substituted isomer.

Agrochemical Lead Optimization via Regiospecific Activity

Substituted picolinic acids are a well-known class of synthetic auxin herbicides . The 3-(4-fluorophenyl) regioisomer can be utilized as a scaffold for developing novel herbicides where the specific position of the aryl group dictates binding affinity to auxin-signaling F-box proteins, such as AFB5. The commercial availability of this compound at a certified purity of NLT 98% allows agrochemical researchers to confidently conduct structure-activity relationship studies and initial field trials without the confounding variable of isomeric impurities that could arise from less-controlled synthesis of other isomers.

Analytical Standard for Regioisomer Methods

In pharmaceutical process chemistry, monitoring and controlling the formation of regioisomeric impurities is a critical quality requirement. The well-documented identity and high purity of 3-(4-fluorophenyl)picolinic acid, as established by its PubChem compound record , make it suitable for use as a primary reference standard to develop HPLC or LC-MS methods capable of distinguishing it from the 4-, 5-, and 6-regioisomers. This application is not feasible with less well-characterized analogs for which definitive analytical data is sparse.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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